5-Methyl-1-phenyl-1,3,5-triazinane-2-thione
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Overview
Description
5-Methyl-1-phenyl-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinanes It is characterized by a triazine ring with a thione group at the 2-position, a methyl group at the 5-position, and a phenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenyl-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted guanidine with a methyl-substituted isothiocyanate under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-phenyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-1-phenyl-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Methyl-1-phenyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Additionally, the compound can interact with DNA and RNA, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazinane-2,4,6-trithione: Similar structure but with three thione groups.
1,3,5-Triazinane-2,4,6-trione: Contains three carbonyl groups instead of thione groups.
1,3,5-Triazine-2,4,6-triamine (Melamine): Contains three amino groups.
Uniqueness
5-Methyl-1-phenyl-1,3,5-triazinane-2-thione is unique due to the presence of both a phenyl group and a methyl group, which influence its chemical reactivity and biological activity. The combination of these substituents with the thione group provides distinct properties compared to other triazinane derivatives .
Properties
CAS No. |
50978-86-4 |
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Molecular Formula |
C10H13N3S |
Molecular Weight |
207.30 g/mol |
IUPAC Name |
5-methyl-1-phenyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C10H13N3S/c1-12-7-11-10(14)13(8-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,14) |
InChI Key |
SEUXPIQMBAKRFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CNC(=S)N(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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